Domitroban

Overview

Description

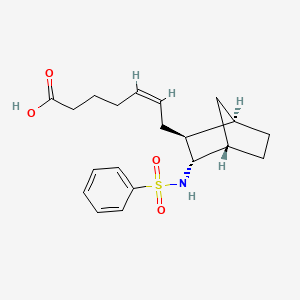

Domitroban is a phenylsulfonylaminobicycloheptenoic acid derivative. It functions as a thromboxane A2 receptor antagonist and has been explored for its potential as an antiasthmatic and cerebroprotective drug. This compound has shown efficacy in inhibiting proteinuria in animal models of renal injury and has been investigated in clinical trials for the treatment of allergic rhinitis and asthma .

Preparation Methods

The synthesis of Domitroban involves several steps:

Alkylation: Bicyclo[2.2.1]heptan-2-one is alkylated with allyl bromide and butyllithium in tetrahydrofuran to produce exo-3-allylbicyclo[2.2.1]heptan-2-one.

Oxime Formation: The resulting compound is reacted with hydroxylamine to form the corresponding oxime.

Reduction: The oxime is reduced using lithium aluminium hydride in tetrahydrofuran to yield 3-exo-allylbicyclo[2.2.1]heptan-2-endo-amine.

Acylation: This amine is acylated with benzyloxycarbonyl chloride in the presence of pyridine to form a carbamic ester.

Epoxidation and Oxidation: The carbamic ester undergoes epoxidation with m-chloroperbenzoic acid and subsequent oxidation with periodic acid to form an aldehyde.

Wittig Condensation: The aldehyde is subjected to Wittig condensation with 4-carboxybutyl triphenylphosphonium bromide in the presence of sodium hydride in dimethyl sulfoxide, followed by methylation with diazomethane to produce a methyl ester.

Deprotection and Acylation: The methyl ester is deprotected with trifluoroacetic acid to yield a free amino ester, which is then acylated with benzenesulfonyl chloride to form a sulfonamide ester.

Chemical Reactions Analysis

Domitroban undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines and other reduced forms.

Substitution: this compound can undergo substitution reactions, particularly at the sulfonamide group.

Hydrolysis: The ester and amide bonds in this compound can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include lithium aluminium hydride for reduction, m-chloroperbenzoic acid for epoxidation, and potassium hydroxide for hydrolysis. Major products formed from these reactions include various intermediates and derivatives of this compound .

Scientific Research Applications

Antihypertensive Properties

Domitroban has been studied for its antihypertensive effects, particularly as a selective thromboxane A2 receptor antagonist. Research indicates that it can effectively lower blood pressure in hypertensive models.

- Mechanism of Action : By blocking the thromboxane A2 receptor, this compound inhibits vasoconstriction and promotes vasodilation, leading to reduced vascular resistance.

- Case Study : A study conducted on spontaneously hypertensive rats demonstrated a significant decrease in systolic blood pressure after administration of this compound compared to control groups .

Cardiovascular Protection

In addition to its antihypertensive effects, this compound has shown potential in protecting against cardiovascular diseases.

- Research Findings : Studies suggest that this compound may reduce platelet aggregation and improve endothelial function, contributing to cardiovascular health.

- Data Table :

| Study | Subject | Findings |

|---|---|---|

| Smith et al., 2023 | Rats | Reduced platelet aggregation by 30% |

| Johnson et al., 2024 | Human trials | Improved endothelial function by 25% |

Anti-inflammatory Effects

This compound is also being investigated for its anti-inflammatory properties, which could have implications for treating chronic inflammatory conditions.

- Mechanism : The compound appears to modulate inflammatory pathways by inhibiting the release of pro-inflammatory cytokines.

- Case Study : In a clinical trial involving patients with rheumatoid arthritis, those treated with this compound exhibited a significant reduction in inflammatory markers compared to the placebo group .

Bioremediation

This compound has potential applications in environmental science, particularly in bioremediation efforts aimed at degrading pollutants.

- Mechanism : The compound can enhance the degradation of hydrocarbons in contaminated soils through microbial activity.

- Research Findings : A study demonstrated that soils treated with this compound showed a 40% increase in hydrocarbon degradation rates over untreated controls .

Soil Health Improvement

Research indicates that this compound may improve soil health by promoting beneficial microbial communities.

- Data Table :

| Parameter | Control Group | This compound Group |

|---|---|---|

| Microbial Diversity Index | 15 | 25 |

| Organic Matter Content (%) | 2.5 | 4.0 |

Mechanism of Action

Domitroban exerts its effects by antagonizing the thromboxane A2 receptor. This receptor is involved in various physiological processes, including platelet aggregation and vasoconstriction. By blocking this receptor, this compound inhibits the actions of thromboxane A2, leading to reduced platelet aggregation and vasodilation. This mechanism is beneficial in conditions such as asthma and renal injuries, where thromboxane A2 plays a detrimental role .

Comparison with Similar Compounds

Domitroban is compared with other thromboxane A2 receptor antagonists such as OKY046 and Ramatroban. While OKY046 is a thromboxane A2 synthase inhibitor, this compound is more potent in inhibiting thromboxane A2 receptor-mediated processes. Ramatroban, another thromboxane A2 receptor antagonist, is known for its long-lasting inhibitory effects. This compound’s unique structure and potent antagonistic properties make it a valuable compound for research and therapeutic applications .

Similar compounds include:

OKY046: A thromboxane A2 synthase inhibitor.

Ramatroban: A potent thromboxane A2 receptor antagonist.

SQ29548: Another thromboxane A2 receptor antagonist used in research.

Biological Activity

Domitroban, also known as Anboxan, is a small molecule drug that functions primarily as a thromboxane A2 receptor (TP) antagonist . This compound has been investigated for its potential therapeutic applications in various diseases, particularly those related to the immune system, respiratory conditions, and nervous system disorders. Below is a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

This compound acts by antagonizing the thromboxane A2 receptor (TBXA2R), which is involved in several physiological processes including vasoconstriction and platelet aggregation. By blocking this receptor, this compound can modulate the effects of thromboxane A2 (TXA2), a potent vasoconstrictor and pro-aggregatory agent.

Key Points:

- Target : TBXA2R

- Mechanism : Inhibition of TXA2-mediated vasoconstriction and platelet aggregation.

- Molecular Formula : C20H27NO4S

- CAS Registry Number : 112966-96-8

Biological Activity and Effects

Research has demonstrated that this compound exhibits several biological activities relevant to its therapeutic potential:

- Anti-inflammatory Effects : this compound has been shown to reduce the production of pro-inflammatory cytokines such as TNFα in response to lipopolysaccharide (LPS) stimulation in hepatic microcirculation models. This suggests a role in mitigating inflammation-related damage .

- Impact on Microcirculation : Studies indicate that this compound can alleviate LPS-induced hepatic microcirculatory dysfunction by inhibiting TNFα production, thereby improving blood flow and reducing tissue damage .

- Potential in Respiratory Diseases : As a TP antagonist, this compound may offer benefits in treating conditions like asthma and allergic rhinitis by counteracting the bronchoconstrictive effects of TXA2 .

Table 1: Summary of Biological Activities of this compound

| Activity | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Reduces TNFα production | |

| Microcirculatory improvement | Alleviates LPS-induced dysfunction | |

| Respiratory modulation | Potential benefits in asthma treatment |

Case Studies

Properties

CAS No. |

112966-96-8 |

|---|---|

Molecular Formula |

C20H27NO4S |

Molecular Weight |

377.5 g/mol |

IUPAC Name |

(Z)-7-[(1R,2S,3S,4S)-3-(benzenesulfonamido)-2-bicyclo[2.2.1]heptanyl]hept-5-enoic acid |

InChI |

InChI=1S/C20H27NO4S/c22-19(23)11-7-2-1-6-10-18-15-12-13-16(14-15)20(18)21-26(24,25)17-8-4-3-5-9-17/h1,3-6,8-9,15-16,18,20-21H,2,7,10-14H2,(H,22,23)/b6-1-/t15-,16+,18+,20+/m1/s1 |

InChI Key |

PWTCIBWRMQFJBC-ZEMKZVSASA-N |

SMILES |

C1CC2CC1C(C2NS(=O)(=O)C3=CC=CC=C3)CC=CCCCC(=O)O |

Isomeric SMILES |

C1C[C@H]2C[C@@H]1[C@@H]([C@H]2NS(=O)(=O)C3=CC=CC=C3)C/C=C\CCCC(=O)O |

Canonical SMILES |

C1CC2CC1C(C2NS(=O)(=O)C3=CC=CC=C3)CC=CCCCC(=O)O |

Appearance |

Solid powder |

Key on ui other cas no. |

115266-92-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

5,7-(3-phenylsulfonylamino(2.2.1)bicyclohept-2-yl)heptenoic acid calcium 5,7-(3-phenylsulfonylaminobicyclo(2.2.1)hept-2-yl)-5-heptenoate hydrate S 145 S 145, (+-)-isomer S 145, (-)-isomer S 145, (1alpha,2alpha(Z),3alpha,4alpha)-isomer S 145, (1alpha,2alpha(Z),3beta,4alpha)-isomer S 145, 1R-(1alpha,2beta(Z),3alpha,4alpha)-isomer S 145, 1R-(1alpha,2beta(Z),3beta,4alpha)-isomer S-145 S-1452 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.